4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Overview
Description
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenylmethoxy group: This step involves the reaction of a phenol derivative with a benzyl halide under basic conditions to form the phenylmethoxy group.
Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the dichloro groups onto the aromatic ring.
Formation of the imine oxide: This step involves the reaction of an amine with an aldehyde or ketone, followed by oxidation to form the imine oxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine oxide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3,5-dichloro-2-(phenylmethoxy)
- 4-Methylbenzenesulfonic acid 2-[[3,5-dichloro-2-(phenylmethoxy)phenyl]methyle
Uniqueness
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-12(21(2)23)8-17(22)15-9-14(19)10-16(20)18(15)24-11-13-6-4-3-5-7-13/h3-7,9-10,17,22H,8,11H2,1-2H3/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHNIHEQWMNSP-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[N+](C)[O-])CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=[N+](/C)\[O-])/CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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